3-(2-METHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, an oxazolo[4,5-b]pyridine moiety, and a thiourea linkage. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(2-METHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the benzoyl and thiourea groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
3-(2-METHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyridine moieties, often using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2-METHYLBENZOYL)-1-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has a wide range of scientific research applications:
- **Chemistry
Properties
Molecular Formula |
C21H16N4O2S |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
2-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H16N4O2S/c1-13-5-2-3-6-16(13)19(26)25-21(28)23-15-10-8-14(9-11-15)20-24-18-17(27-20)7-4-12-22-18/h2-12H,1H3,(H2,23,25,26,28) |
InChI Key |
CFZOKPJHHFURIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.